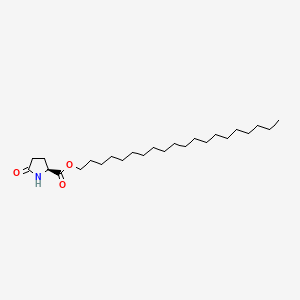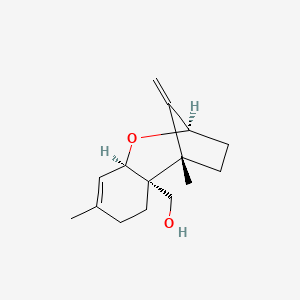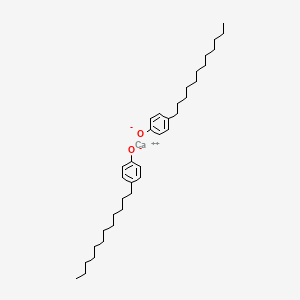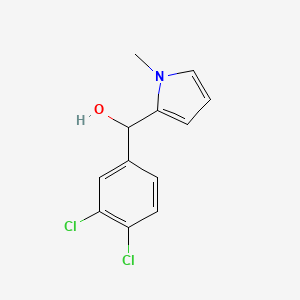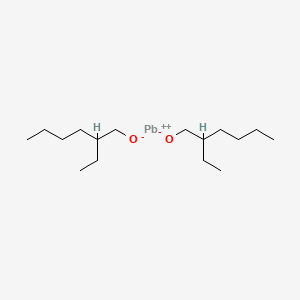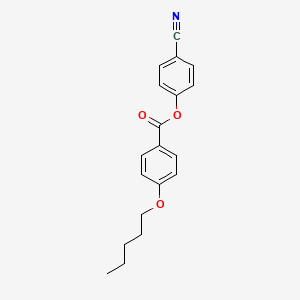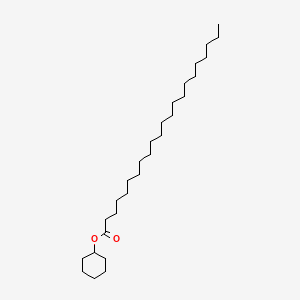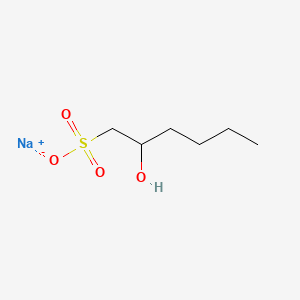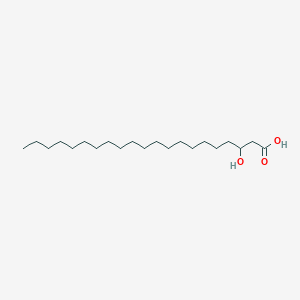
Ethylene nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene nitrite is a chemical compound with the molecular formula ( \text{C}_2\text{H}_4\text{N}_2\text{O}_2 ). It is an organic nitrite ester derived from ethylene and nitrous acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene nitrite can be synthesized through the reaction of ethylene with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Ethylene: Ethylene gas is bubbled through the nitrous acid solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where ethylene and nitrous acid are mixed under controlled conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene glycol dinitrate.
Reduction: Reduction of this compound can yield ethylene glycol and other related compounds.
Substitution: this compound can participate in substitution reactions, where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ethylene glycol dinitrate.
Reduction: Ethylene glycol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Ethylene nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrite esters and related compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: this compound is used in the production of explosives and propellants due to its energetic properties.
Mécanisme D'action
The mechanism of action of ethylene nitrite involves its interaction with biological molecules and pathways. This compound can release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide can lead to vasodilation, modulation of immune responses, and other effects.
Comparaison Avec Des Composés Similaires
Ethyl Nitrite: Similar in structure but derived from ethanol instead of ethylene.
Ethylene Glycol Dinitrate: An oxidized form of ethylene nitrite with different properties and applications.
Diethylene Glycol Dinitrate: Another related compound with similar energetic properties.
Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to release nitric oxide makes it valuable in both research and industrial contexts. Additionally, its role as a precursor to other nitrite esters and related compounds highlights its versatility in chemical synthesis.
Propriétés
Numéro CAS |
629-16-3 |
|---|---|
Formule moléculaire |
C2H4N2O4 |
Poids moléculaire |
120.06 g/mol |
Nom IUPAC |
2-nitrosooxyethyl nitrite |
InChI |
InChI=1S/C2H4N2O4/c5-3-7-1-2-8-4-6/h1-2H2 |
Clé InChI |
FAFQZAMHELSOOA-UHFFFAOYSA-N |
SMILES canonique |
C(CON=O)ON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




